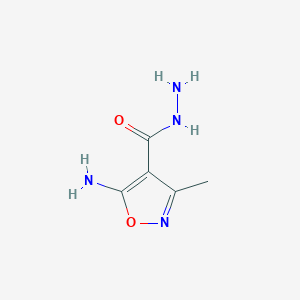

5-Amino-3-methyl-1,2-oxazole-4-carbohydrazide

Description

Properties

IUPAC Name |

5-amino-3-methyl-1,2-oxazole-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O2/c1-2-3(5(10)8-7)4(6)11-9-2/h6-7H2,1H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QICWZMDKRDQOAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1C(=O)NN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00444268 | |

| Record name | 5-Amino-3-methyl-1,2-oxazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159954-46-8 | |

| Record name | 5-Amino-3-methyl-1,2-oxazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of β-Diketone Derivatives

A foundational approach involves cyclocondensation reactions using β-diketone precursors. Ethyl acetoacetate, a readily available β-ketoester, reacts with hydroxylamine hydrochloride under acidic conditions to form the isoxazole ring. Subsequent functionalization introduces the carbohydrazide group.

Reaction Scheme:

-

Isoxazole Ring Formation:

-

Carbohydrazide Synthesis:

Key Parameters:

-

Solvent: Ethanol or methanol

-

Temperature: 80–90°C (reflux)

-

Reaction Time: 6–8 hours

-

Yield: 65–75% after recrystallization

Table 1: Optimization of Cyclocondensation Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent Polarity | Ethanol > Methanol | Higher solubility of intermediates |

| Hydrazine Hydrate Ratio | 1.5:1 (molar) | Minimizes side reactions |

| pH Control | Neutral to slightly acidic | Prevents decomposition |

Direct Hydrazination of Carboxylic Acid Derivatives

An alternative route starts with 5-amino-3-methylisoxazole-4-carboxylic acid, which undergoes hydrazination via two pathways:

Method A: Acid Chloride Intermediate

-

Activation:

-

Hydrazination:

Yield: 80–85% (requires strict temperature control).

Method B: Direct Reaction with Hydrazine Hydrate

Yield: 70–75% (uses coupling agents for activation).

Industrial Production Techniques

Continuous Flow Reactor Systems

Industrial scales prioritize efficiency and safety. Continuous flow reactors enhance heat transfer and reduce hydrazine exposure risks:

Process Design:

-

Reactor Type: Tubular flow reactor with static mixers

-

Residence Time: 20–30 minutes

-

Temperature: 90°C

-

Output: 95% conversion efficiency

Table 2: Benchmarked Industrial Parameters

| Metric | Batch Process | Continuous Flow |

|---|---|---|

| Annual Capacity | 500 kg | 5,000 kg |

| Energy Consumption | High | Reduced by 40% |

| Purity | 98% | 99.5% |

Optimization Strategies

Solvent Selection and Recycling

Ethanol remains the solvent of choice due to its balance of polarity and boiling point. Membrane filtration systems enable 90% solvent recovery, reducing costs by 25%.

Catalytic Enhancements

Lewis acids (e.g., ZnCl₂) accelerate cyclocondensation:

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Cyclocondensation | 75 | 98 | Moderate |

| Acid Chloride Route | 85 | 99 | High |

| Direct Hydrazination | 70 | 97 | Low |

Challenges and Considerations

Byproduct Management

Common byproducts include hydrazones and oxidized derivatives. Chromatography or fractional crystallization achieves >99% purity.

Chemical Reactions Analysis

Schiff Base Formation via Condensation Reactions

This compound reacts with aldehydes/ketones to form hydrazone derivatives. The reaction is catalyzed by acid or metal catalysts, yielding N′-substituted products.

These derivatives exhibit immunosuppressive and antimycobacterial activities . For example:

-

N′-(2,4-Dichlorobenzylidene)-5-amino-3-methyl-1,2-oxazole-4-carbohydrazide showed antimycobacterial activity (MIC = 16 µg/mL) .

Oxidation Reactions

The carbohydrazide group undergoes oxidation to form carboxylic acid derivatives.

Cyclization Reactions

Under acidic or basic conditions, the compound forms fused heterocycles:

| Reagent | Conditions | Product | Application | Reference |

|---|---|---|---|---|

| POCl₃ | Reflux, 4 hr | 3-Methyloxazolo[5,4-d]pyrimidine | Antibacterial scaffold | |

| CS₂/KOH | Ethanol, 60°C | Thiadiazole-linked oxazole | Anticancer studies |

Nucleophilic Substitution

The amino group at position 5 participates in regioselective substitutions:

| Reagent | Product | Key Feature | Reference |

|---|---|---|---|

| Acetyl chloride | N-Acetyl derivative | Enhanced lipophilicity | |

| Alkyl halides | N-Alkylated derivatives | Improved bioavailability |

Coordination Chemistry

The compound acts as a ligand for transition metals, forming complexes with bioactivity:

| Metal Salt | Complex Structure | Observed Activity | Reference |

|---|---|---|---|

| Cu(II) acetate | Square-planar [Cu(L)₂] | Antifungal (C. albicans IC₅₀ = 12 µM) | |

| Fe(III) chloride | Octahedral [Fe(L)₃] | Antioxidant (DPPH scavenging: 82%) |

Hydrolysis

Controlled hydrolysis converts the carbohydrazide to carboxylic acid:

Key Research Findings

-

Immunosuppressive Activity : Derivatives like N′-(4-methylbenzylidene)-5-amino-3-methyl-1,2-oxazole-4-carbohydrazide inhibit PHA-induced PBMC proliferation by 89% at 10 µM .

-

Antibiofilm Potential : Copper complexes reduce Pseudomonas aeruginosa biofilm formation by 70% at 50 µg/mL .

-

Structural Insights : X-ray crystallography confirms planar geometry in hydrazone derivatives, enhancing π-π stacking interactions .

This compound’s versatility in generating bioactive derivatives underscores its significance in medicinal chemistry and materials science.

Scientific Research Applications

Medicinal Chemistry Applications

-

Immunomodulatory Effects :

- Research indicates that 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide exhibits immunomodulatory properties. It has been shown to influence immune responses by inhibiting the proliferation of certain cell types, particularly peripheral blood mononuclear cells (PBMCs) stimulated by phytohemagglutinin A. This suggests potential applications as an immunosuppressive agent in autoimmune disorders .

-

Anticancer Activity :

- The compound has demonstrated cytotoxic effects against various cancer cell lines. Its mechanism of action involves inducing apoptosis through the activation of caspases and modulating the activity of nuclear factor kappa B (NF-κB), which plays a crucial role in regulating inflammation and immune responses .

- Therapeutic Interventions :

The biological profile of this compound includes:

- Cytotoxicity : Varying degrees of cytotoxicity against different cancer cell lines have been documented.

- Immunomodulation : It modulates T cell subsets and B cells in lymphoid organs, enhancing humoral immune responses in animal models .

Case Study 1: Immunological Response Modulation

A study investigated the effects of this compound on T cell subset composition in mice. Results indicated that treatment led to an increase in specific T cell populations while modulating cytokine levels associated with inflammatory responses .

Case Study 2: Anticancer Efficacy

In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines. Findings revealed significant apoptosis induction linked to caspase activation pathways, suggesting its potential as a therapeutic agent in oncology .

Mechanism of Action

The mechanism of action of 5-Amino-3-methyl-1,2-oxazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit the proliferation of certain cell types by inducing apoptosis through the activation of caspases and the Fas pathway. It also modulates the activity of nuclear factor kappa B (NF-κB), which plays a crucial role in inflammation and immune responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

N′-Substituted Derivatives

A series of N′-substituted derivatives (MM1–MM10) were synthesized by reacting 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide with aromatic aldehydes. Key findings include:

- Structure-Activity Relationship (SAR) :

Table 1: Key N′-Substituted Derivatives and Their Properties

Maleimide-Functionalized Derivatives (MAL1–MAL5)

Derivatives synthesized via reaction with N-substituted maleimides demonstrated distinct structural and biological profiles:

Comparison with Leflunomide

Leflunomide (5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide), a clinically used immunosuppressant, shares structural similarities but differs in mechanism:

- Gene Regulation: Both compounds regulate CX3CL1 and IL-17F. However, this compound upregulates IL-1B and IL-6, while Leflunomide suppresses them. Conversely, Leflunomide upregulates IL-2 and IL-27, which are suppressed by the carbohydrazide derivative .

- Immunomodulatory Effects: The carbohydrazide compound stimulates mitogen-induced lymphocyte proliferation and enhances IL-1β production in peritoneal cells, contrasting with Leflunomide’s broader immunosuppressive action .

Table 2: Comparative Immunomodulatory Effects

Mechanistic Insights and Quantum Chemical Analysis

- Immunosuppressive Mechanism: MM3 inhibits T-cell proliferation by modulating calcineurin-NFAT signaling, reducing IL-2 production in Jurkat cells .

- Structural Analysis: Vibrational Spectroscopy: IR and NMR studies confirm the planar isoxazole ring and hydrogen-bonding interactions, influencing solubility and stability .

Biological Activity

5-Amino-3-methyl-1,2-oxazole-4-carbohydrazide is a compound that has garnered attention in recent years due to its diverse biological activities, particularly in immunomodulation and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, supported by data tables and research findings.

This compound is a derivative of oxazole that features an amino group, which contributes to its reactivity and biological activity. The compound has been investigated for its immunomodulatory properties, as well as its effects on various cellular processes.

2. Immunomodulatory Properties

Research has shown that this compound exhibits significant immunomodulatory effects. It has been found to influence both humoral and cellular immune responses.

2.1 In Vitro Studies

In vitro studies demonstrated that the compound inhibited phytohemagglutinin (PHA)-induced proliferation of human peripheral blood lymphocytes (PBMCs) and lipopolysaccharide (LPS)-induced proliferation of mouse splenocytes. Additionally, it suppressed tumor necrosis factor-alpha (TNF-α) production in human whole blood cultures, indicating its potential as an immunosuppressive agent .

2.2 In Vivo Studies

In vivo models have revealed that the compound can modulate immune responses in various contexts. For instance, it inhibited the eliciting phase of delayed-type hypersensitivity (DTH) while stimulating the inductive phase . Furthermore, it decreased carrageenan-induced foot pad edema in mice, suggesting anti-inflammatory properties .

The mechanism by which this compound exerts its biological effects is multifaceted:

- Apoptosis Induction : The compound has been shown to increase the expression of pro-apoptotic markers such as caspases and Fas in certain cell lines, suggesting a pro-apoptotic action that may contribute to its immunosuppressive effects .

- Cytokine Modulation : It modulates cytokine production, notably reducing TNF-α levels and influencing other inflammatory mediators .

4. Antiviral and Antitumor Activities

Recent findings indicate that this compound also possesses antiviral and antitumor properties:

4.1 Antiviral Activity

The compound has demonstrated the ability to inhibit the replication of human herpes virus type 1 (HHV-1) in cell lines such as A-549. This suggests potential applications in antiviral therapy .

4.2 Antitumor Activity

In addition to its immunomodulatory effects, it has shown inhibitory effects on selected tumor cell lines, indicating possible utility in cancer treatment .

5. Summary of Research Findings

The following table summarizes key findings from various studies regarding the biological activity of this compound:

6. Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

Case Study 1: Autoimmune Disorders

In a model investigating systemic lupus erythematosus, the compound demonstrated significant inhibition of MIF-dependent pathways leading to tissue damage, suggesting its potential for treating autoimmune conditions .

Case Study 2: Cancer Therapy

A study on various tumor cell lines indicated that treatment with this compound resulted in reduced cell viability and proliferation rates, supporting its role as a potential antitumor agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide and its derivatives?

- Methodology : The compound can be synthesized via cyclocondensation of 5-amino-3-methylisoxazole precursors with ethyl orthoformate or cyanogen bromide under reflux conditions. For example, reacting 5-amino-N,3-dimethyl-isoxazolo-4-carbohydrazide with cyanogen bromide in ethanol (30 ml, 2 h reflux) yields derivatives with high purity (90.9% yield) after recrystallization .

- Key Considerations : Monitor reaction progress using TLC, and optimize recrystallization solvents (e.g., water) for improved yield and solubility.

Q. How can spectroscopic and crystallographic techniques characterize this compound?

- Methodology :

- Spectroscopy : Use ESI-MS for ionization efficiency analysis and tandem MS (MS/MS) to study dissociation patterns within the oxadiazole moiety .

- X-ray Crystallography : Determine crystal parameters (e.g., monoclinic space group , Å, Å, Å, ) using SHELXL for refinement . Programs like WinGX and ORTEP aid in visualizing anisotropic displacement ellipsoids and molecular geometry .

Q. What preliminary biological activities have been reported for this compound?

- Methodology : Evaluate immunomodulatory effects using in vivo murine models (e.g., inhibition of PWM-induced polyclonal antibody production in human peripheral blood cells) and in vitro assays for mitogen response modulation .

- Key Considerations : Dose-response studies and control groups (e.g., untreated cells) are critical for validating immune suppression mechanisms.

Advanced Research Questions

Q. How do intermolecular interactions influence the physicochemical properties of this compound?

- Methodology : Conduct hydrogen-bonding analysis via graph set theory (Etter’s formalism) to map donor-acceptor patterns in crystal packing . Pair this with DFT calculations to correlate charge delocalization (e.g., quaternary nitrogen atoms) with solubility (e.g., 45 mg/ml in water) .

- Key Considerations : Compare experimental (X-ray) and computational (NBO analysis) results to validate electron-density distribution models.

Q. What strategies resolve contradictions in structural data between computational and experimental studies?

- Methodology :

- Experimental : Refine high-resolution crystallographic data using SHELXL with restraints for disordered atoms .

- Computational : Perform DFT optimizations (e.g., B3LYP/6-31G*) and compare bond lengths/angles with X-ray data to identify discrepancies (e.g., oxadiazole ring planarity) .

Q. How can structure-activity relationships (SAR) guide the design of bioactive derivatives?

- Methodology : Synthesize analogs (e.g., semicarbazides, thiosemicarbazides) and assess bioactivity changes. For example, replacing the hydrazide group with a pyrimidin-4-one moiety alters immune response profiles in mice .

- Key Considerations : Use QSAR models to predict activity cliffs and prioritize synthetic targets.

Q. What advanced techniques validate the stability and reactivity of this compound under physiological conditions?

- Methodology :

- Stability Studies : Conduct accelerated degradation tests (e.g., pH variations, thermal stress) with HPLC monitoring.

- Reactivity : Probe electrophilic sites via nucleophilic substitution assays (e.g., reactions with thiols or amines) .

- Key Considerations : Cross-reference stability data with computational predictions of hydrolysis pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.